molecular formula C14H19IO9 B1441345 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose CAS No. 95672-63-2

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose

Cat. No.: B1441345
CAS No.: 95672-63-2
M. Wt: 458.2 g/mol
InChI Key: KXQRSYVDKIOQHJ-GNMOMJPPSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose typically involves the following steps:

    Acetylation: D-glucose is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to protect the hydroxyl groups.

    Iodination: The acetylated glucose is then subjected to iodination. This can be achieved using reagents like iodine and a suitable oxidizing agent, such as triphenylphosphine, under controlled conditions to replace the hydroxyl group at position 2 with an iodine atom.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol.

    Deacetylation: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

Major Products

    Substitution: Formation of 2-azido-2-deoxy or 2-thio-2-deoxy derivatives.

    Reduction: Formation of 2-deoxy-D-glucopyranose.

    Deacetylation: Formation of D-glucopyranose derivatives.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose has several applications in scientific research:

    Synthetic Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.

    Biological Studies: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the iodine atom and acetyl groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acetyl groups protect the hydroxyl groups during reactions and can be removed to expose reactive sites for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of an iodine atom.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Contains an azido group instead of an iodine atom.

    2-Acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-glucopyranose: Features an acetamido group at position 2.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where iodine’s reactivity is advantageous.

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRSYVDKIOQHJ-GNMOMJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723500
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95672-63-2
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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